

An In-depth Technical Guide to Ganoderic Acid N: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderic acid N*

Cat. No.: *B8115545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom *Ganoderma lucidum*, have garnered significant scientific interest for their diverse pharmacological activities. Among these, **Ganoderic acid N** has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ganoderic acid N**. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, along with a visual representation of its implicated signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources.

Chemical Structure and Identification

Ganoderic acid N is a complex triterpenoid characterized by a lanostane skeleton. Its precise chemical identity is crucial for accurate research and development.

Identifier	Data
IUPAC Name	(2E)-4-hydroxy-2-methyl-6-{5,9,16-trihydroxy-2,6,6,11,15-pentamethyl-12,17-dioxotetracyclo[8.7.0.0 ² , ⁷ .0 ^{11,15}]heptadec-1(10)-en-14-yl}hept-2-enoic acid
Molecular Formula	C ₃₀ H ₄₄ O ₈
Molecular Weight	532.67 g/mol [1]
CAS Number	294674-12-7 [1]
SMILES String	CC(CC(O)C=C(/C)C(O)=O)C1CC(=O)C2(C)C3=C(C(=O)C(O)C12C)C1(C)CCC(O)C(C)C1CC3O [1]

Physicochemical Properties

The physicochemical properties of **Ganoderic acid N** are critical for its formulation, delivery, and pharmacokinetic profiling. While experimental data is limited, predicted values provide initial guidance.

Property	Value	Source
Melting Point	Not Available	-
Water Solubility	0.068 g/L (Predicted)	ALOGPS
logP	2.36 (Predicted)	ALOGPS
Solubility	Soluble in DMSO and ethanol. [2] Sparingly soluble in aqueous buffers. [2]	-

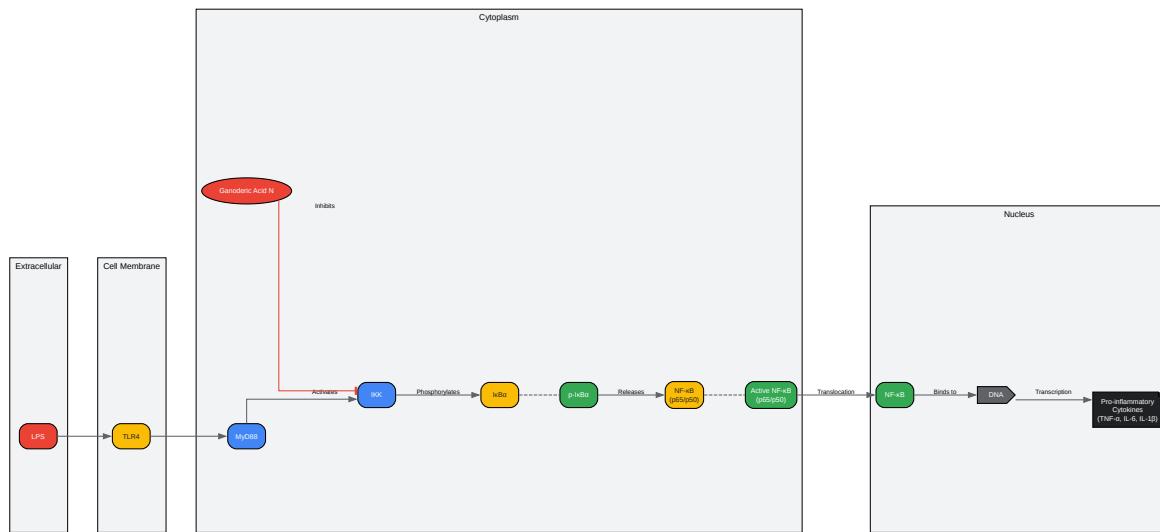
Biological and Pharmacological Properties

Ganoderic acid N has been investigated for several biological activities, primarily focusing on its anti-inflammatory, cytotoxic, and hepatoprotective effects.

Anti-inflammatory Activity

Ganoderic acids, as a class, are known to exert anti-inflammatory effects, often through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses. While the specific interactions of **Ganoderic acid N** with the NF-κB pathway are still under detailed investigation, the general mechanism for related ganoderic acids involves the inhibition of IκB α phosphorylation and subsequent prevention of NF-κB p65 subunit nuclear translocation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.

Cytotoxic Activity


Ganoderic acid N has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for many ganoderic acids involves the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases such as caspase-3.

Hepatoprotective Effects

Studies on ethanolic extracts of *Ganoderma lucidum*, rich in ganoderic acids, have shown protective effects against alcoholic liver injury in animal models. The mechanisms underlying this hepatoprotection include the amelioration of lipid metabolism, reduction of oxidative stress, and modulation of inflammatory responses in the liver.

Signaling Pathway

The anti-inflammatory effects of ganoderic acids are frequently attributed to their modulation of the NF-κB signaling pathway. The following diagram illustrates the putative mechanism of action of **Ganoderic acid N** on this pathway.

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the NF-κB signaling pathway by **Ganoderic Acid N**.

Experimental Protocols

The following section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Ganoderic acid N**.

Isolation and Purification of Ganoderic Acid N

This protocol outlines a general procedure for the extraction and purification of ganoderic acids from *Ganoderma lucidum* fruiting bodies, which can be adapted for the specific isolation of **Ganoderic acid N**.

5.1.1. Extraction

- Preparation of Raw Material: Obtain dried fruiting bodies of *Ganoderma lucidum*. Grind the fruiting bodies into a fine powder (40-60 mesh).
- Solvent Extraction: Macerate 1 kg of the powdered *Ganoderma lucidum* with 10 L of 95% ethanol at room temperature for 24 hours with intermittent stirring.
- Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more with fresh 95% ethanol. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

5.1.2. Purification

- Solvent Partitioning: Suspend the crude ethanolic extract in distilled water. Perform liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions, which will contain the triterpenoids.
- Silica Gel Column Chromatography: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate. Apply the concentrated extract to a silica gel column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Collect fractions from the silica gel column and monitor by thin-layer chromatography (TLC). Combine fractions containing compounds with similar R_f values to **Ganoderic acid N**. Further purify these fractions using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

Structural Characterization

The identity and purity of the isolated **Ganoderic acid N** should be confirmed using spectroscopic methods.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve a purified sample of **Ganoderic acid N** (5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquire ^1H -NMR and ^{13}C -NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

5.2.2. Mass Spectrometry (MS)

- Introduce the purified sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Obtain the high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.
- Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can further aid in structural elucidation. Common fragmentations for ganoderic acids include neutral losses of H_2O and CO_2 .

In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory activity of **Ganoderic acid N** by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

5.3.1. Cell Culture and Treatment

- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO_2 incubator.

- Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various non-toxic concentrations of **Ganoderic acid N** (dissolved in DMSO, final concentration $\leq 0.1\%$) for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g}/\text{mL}$) for 24 hours.

5.3.2. Nitric Oxide (NO) Measurement (Griess Assay)

- After the 24-hour incubation, collect 100 μL of the cell culture supernatant from each well.
- Add 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a sodium nitrite standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of **Ganoderic acid N** on the viability of cancer cells.

- Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **Ganoderic acid N** for 24, 48, or 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

In Vivo Hepatoprotective Activity Assay

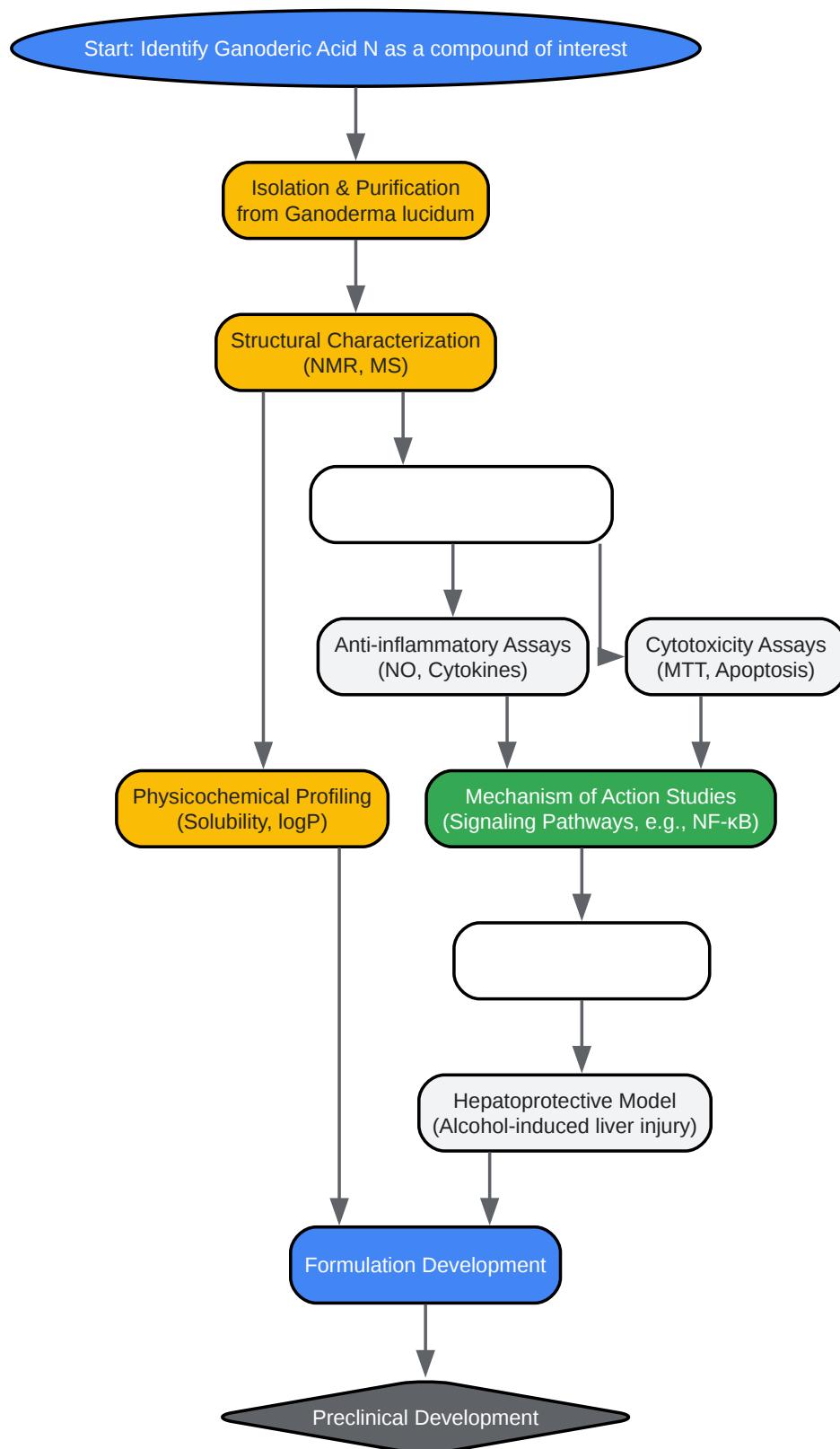
This protocol outlines a general procedure to evaluate the hepatoprotective effect of **Ganoderic acid N** in an alcohol-induced liver injury mouse model.

5.5.1. Animal Model and Treatment

- Use male C57BL/6 mice (8-10 weeks old).
- Divide the mice into groups: control, alcohol model, and **Ganoderic acid N** treatment groups (different doses).
- For the alcohol model and treatment groups, administer ethanol (e.g., 5 g/kg body weight) orally once daily for a specified period (e.g., 4 weeks). The control group receives an isocaloric maltose solution.
- Administer **Ganoderic acid N** (dissolved in a suitable vehicle, e.g., corn oil) to the treatment groups by oral gavage daily. The control and model groups receive the vehicle only.

5.5.2. Assessment of Hepatoprotection

- At the end of the treatment period, collect blood samples for serum biochemical analysis (ALT, AST, TG, TC).
- Euthanize the mice and collect liver tissues.
- Perform histopathological examination of the liver tissues (H&E staining) to assess liver damage.
- Measure oxidative stress markers (e.g., MDA, SOD, GSH) in liver homogenates.


Conclusion

Ganoderic acid N is a promising bioactive triterpenoid from *Ganoderma lucidum* with demonstrated anti-inflammatory, cytotoxic, and hepatoprotective potential. This technical guide provides a comprehensive summary of its chemical structure, properties, and biological activities, along with detailed experimental protocols to facilitate further research. The

elucidation of its precise mechanisms of action and further preclinical and clinical studies are warranted to fully explore its therapeutic potential in various disease models.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the research and development of **Ganoderic acid N**.

[Click to download full resolution via product page](#)

Caption: Research and development workflow for **Ganoderic Acid N**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. cdn.caymchem.com [cdn.caymchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ganoderic Acid N: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8115545#ganoderic-acid-n-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com